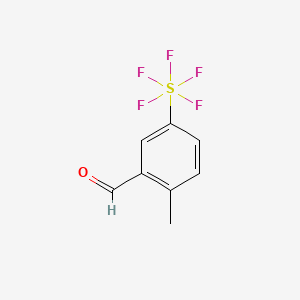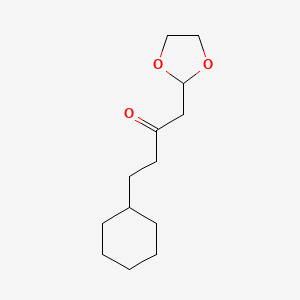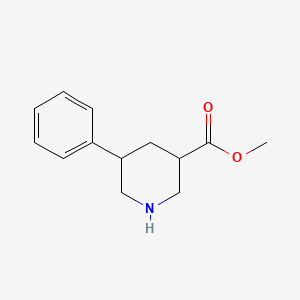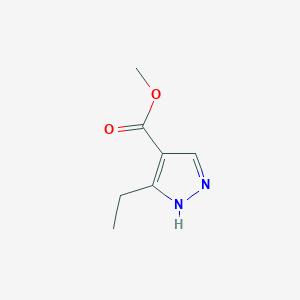
methyl 3-ethyl-1H-pyrazole-4-carboxylate
説明
Methyl 3-ethyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole family. It has gained significant attention in recent years due to its potential applications in scientific research. This compound is widely used as a building block for the synthesis of various bioactive molecules.
科学的研究の応用
Structural and Spectral Investigations
Methyl 3-ethyl-1H-pyrazole-4-carboxylate and its derivatives have been extensively studied for their structural and spectral properties. Research by (Viveka et al., 2016) focused on combined experimental and theoretical studies of pyrazole-4-carboxylic acid derivatives. The study included characterization using NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction technique.
Synthesis and Structural Diversity in Metal Coordination Polymers
The synthesis and structural diversity of d10 metal coordination polymers using pyrazole derivatives as ligands is another area of application. (Cheng et al., 2017) explored the synthesis of various coordination polymers, highlighting the structural diversity achievable through different ligand conformations.
Novel Derivative Synthesis and Antioxidant Properties
The synthesis of novel pyrazole derivatives and their potential antioxidant properties have been explored. (Naveen et al., 2021) described an effective synthesis route and evaluated the antioxidant susceptibilities of these derivatives, indicating the potential for diverse biological applications.
Development of Corrosion Inhibitors
Pyrazole derivatives have been investigated as corrosion inhibitors for metals, particularly in industrial applications. (Dohare et al., 2017) synthesized new corrosion inhibitors and evaluated their efficacy, demonstrating the practical applications of these compounds in industrial settings.
Potential in Cancer Research
Research into the anticancer properties of pyrazole derivatives is an emerging field. (Jose, 2017) synthesized quadracyclic regioisomers from pyrazole derivatives and evaluated their antiproliferative activity, showing promising results against certain cancer cell lines.
作用機序
Target of Action
Methyl 3-ethyl-1H-pyrazole-4-carboxylate is a pyrazole derivative. Pyrazoles are known to interact with various biological targets, including enzymes, receptors, and proteins . .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking interactions . These interactions can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Pyrazole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that pyrazole derivatives may affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with pyrazole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
特性
IUPAC Name |
methyl 5-ethyl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-6-5(4-8-9-6)7(10)11-2/h4H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALVGVZQHHSRDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-ethyl-1H-pyrazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-[6-(Oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]phenyl]methanol](/img/structure/B1428416.png)

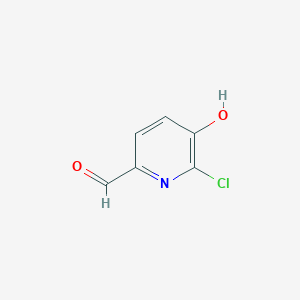
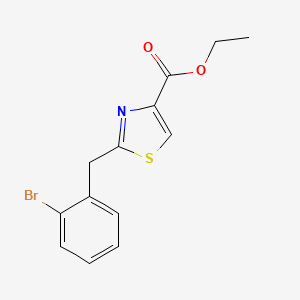
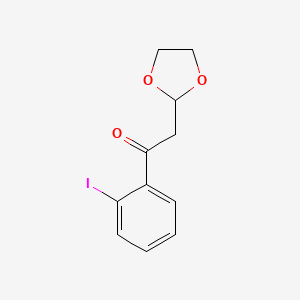

![3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1428427.png)
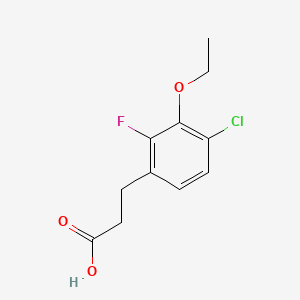
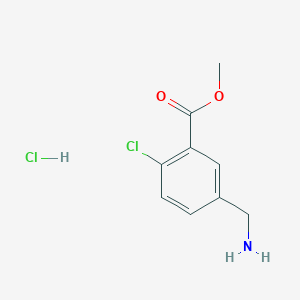
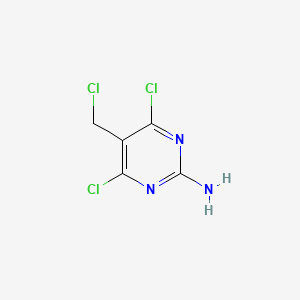
![5,6-Difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B1428432.png)
